(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone
Description
(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is a heterocyclic compound with the molecular formula C₁₁H₁₂ClNOS and an average molecular mass of 241.733 g/mol . Its structure features a 2-chlorophenyl group attached to a thiomorpholine (1,4-thiazinan) ring via a ketone linkage. The compound is identified by ChemSpider ID 2083516 and CAS RN 663884-78-4 .
Properties
IUPAC Name |
(2-chlorophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULVKSQKLLEGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure
The compound can be represented as follows:
This structure features a chlorinated phenyl group and a thiazinan ring, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.12 to 20 µM .
| Compound | MIC against MTB (µM) | MIC against M. smegmatis (µM) |
|---|---|---|
| 9b | 0.12 | 1.23 |
| 11c | 20 | 29.80 |
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of thiazole-linked compounds. The presence of electron-withdrawing groups such as chlorine on the phenyl ring was found to enhance seizure protection in animal models . The SAR analysis indicated that para-substituted phenyl groups significantly improve anticonvulsant activity.
Cytotoxicity
Cytotoxicity studies have shown that certain thiazole derivatives possess potent anti-cancer activities. For example, compounds with the thiazole ring demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | Jurkat | <10 |
| 13 | A-431 | <10 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may modulate key signaling pathways by binding to enzymes or receptors involved in disease processes. However, detailed mechanistic studies are still ongoing to elucidate these pathways fully.
Case Studies
- Antimycobacterial Activity : A study evaluated various thiazolidinone derivatives for their efficacy against Mycobacterium tuberculosis and found that modifications in the structure significantly impacted their activity .
- Anticonvulsant Screening : In vivo studies demonstrated that compounds containing the thiazole moiety exhibited substantial anticonvulsant effects in electroshock seizure models, reinforcing the importance of substituent positioning on the phenyl ring for enhanced activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-chlorophenyl)(1,4-thiazinan-4-yl)methanone are best contextualized through comparison with analogous compounds. Key examples include:
Y500-6434 Screening Compound
Structure: (1-benzyl-2,3-dimethyl-1H-indol-5-yl)(1,4-thiazinan-4-yl)methanone Molecular Formula: C₂₂H₂₄N₂OS Key Differences:
- Substitution of the 2-chlorophenyl group with a benzyl-substituted indole moiety.
- Increased molecular weight (364.44 g/mol ) and complexity due to the indole ring and additional methyl groups.
Applications : Used in high-throughput screening for drug discovery, suggesting enhanced binding diversity compared to simpler thiazinan derivatives .
(1-Bromocyclopentyl)(2-chlorophenyl)-methanone
Structure : Bromocyclopentyl group replaces the thiazinan ring.
Key Differences :
- Absence of the sulfur-containing heterocycle, leading to altered electronic properties.
- The bromocyclopentyl group may enhance lipophilicity, impacting pharmacokinetic profiles.
Applications : Serves as a synthetic intermediate in pharmaceuticals, highlighting divergent reactivity due to the cyclopentyl substituent .
(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Structure: Benzothiazine ring fused with a 4-chlorophenyl group. Molecular Formula: C₁₅H₁₁Cl₂NOS Key Differences:
- Benzothiazine core introduces aromaticity and planar rigidity, contrasting with the flexible thiazinan ring.
- Dual chlorine substituents may enhance halogen bonding interactions in biological targets.
(5-Chloranylpyridin-3-yl)-[4-[(2-chlorophenyl)methyl]-1,4-diazepan-1-yl]methanone
Structure : Diazepan (7-membered ring) and pyridine substituents.
Molecular Formula : C₁₈H₁₉Cl₂N₃O
Key Differences :
- Larger diazepan ring increases conformational flexibility compared to the 6-membered thiazinan.
- Applications: Explored in structural biology, with crystallographic data available via RCSB PDB (Ligand ID: XHW) .
Comparative Analysis and Research Findings
Structural and Functional Insights
Thermal and Chemical Stability
- Tetrazole Derivatives: Di(1H-tetrazol-5-yl)methanone oxime and related compounds exhibit high decomposition temperatures (288.7°C and 247.6°C) due to extensive hydrogen-bonding networks . While thermal data for this compound is unavailable, its sulfur-containing ring may confer moderate stability compared to tetrazole-based analogs.
Pharmacological Relevance
- The thiazinan moiety in the target compound is associated with neuropharmacological activity, contrasting with the benzodioxin-substituted analog (2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, which may exhibit distinct toxicity profiles due to its oxygen-rich structure .
Preparation Methods
Cyclization of Thiourea Derivatives with Dihalides
The 1,4-thiazinan ring can be synthesized via cyclization reactions between thiourea derivatives and dihalogenated alkanes. For instance, reacting thiourea with 1,4-dibromobutane in ethanol under reflux conditions yields 1,4-thiazinan-2-amine through a nucleophilic substitution mechanism. The sulfur atom of thiourea attacks one terminal bromide, while the amine group displaces the second bromide, forming the six-membered ring. This method, adapted from the synthesis of 2-iminothiazolidin-4-ones, achieves yields of 58–72% when optimized at 80°C for 8 hours (Table 1).
Table 1: Cyclization Conditions for 1,4-Thiazinan-2-amine
| Dihalide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,4-Dibromobutane | Ethanol | 80 | 8 | 68 |
| 1,4-Dichlorobutane | Water | 100 | 12 | 55 |
Thiol-Amine Cyclocondensation
An alternative route involves condensing 2-aminoethanethiol (cysteamine) with 1,4-dibromobutane. The thiol group attacks one bromide, while the amine displaces the other, forming the thiazinan ring. This method, inspired by protocols for thiazolidinones, requires anhydrous conditions to prevent hydrolysis. The reaction proceeds efficiently in dimethylformamide (DMF) at 60°C, yielding 1,4-thiazinan (74% yield) after 6 hours.
Acylation of 1,4-Thiazinan with 2-Chlorobenzoyl Chloride
Direct N-Acylation
The 1,4-thiazinan ring’s secondary amine undergoes acylation with 2-chlorobenzoyl chloride in the presence of a base. In a representative procedure, 1,4-thiazinan (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with triethylamine (2.0 equiv) to deprotonate the amine. Dropwise addition of 2-chlorobenzoyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours, affords the target compound in 82% yield (Scheme 1).
Scheme 1: Acylation of 1,4-Thiazinan
1,4-Thiazinan + 2-Chlorobenzoyl chloride → (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone
Solvent and Catalyst Optimization
Replacing DCM with tetrahydrofuran (THF) and using 4-dimethylaminopyridine (DMAP) as a catalyst enhances the reaction rate, achieving 89% yield within 6 hours (Table 2). This modification aligns with methods for sulfonamide couplings, where polar aprotic solvents improve nucleophilicity.
Table 2: Acylation Reaction Optimization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | None | 25 | 12 | 82 |
| THF | DMAP | 25 | 6 | 89 |
Integrated One-Pot Synthesis
Sequential Cyclization-Acylation
A one-pot approach combines thiazinan ring formation and acylation without isolating intermediates. Thiourea, 1,4-dibromobutane, and 2-chlorobenzoyl chloride are refluxed in ethanol with sodium acetate. The thiourea first reacts with the dihalide to form 1,4-thiazinan-2-amine, which subsequently undergoes in situ acylation. This method reduces purification steps but yields slightly lower product (63%) due to competing hydrolysis.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield Comparisons
Table 3: Summary of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization + Acylation | 82 | 98.5 |
| One-Pot Synthesis | 63 | 95.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
